1-Cinnamoyl-5-phenylpyrazolidin-3-one
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Overview
Description
1-Cinnamoyl-5-phenylpyrazolidin-3-one is an organic compound that belongs to the class of pyrazolidinones This compound is characterized by a pyrazolidinone ring substituted with cinnamoyl and phenyl groups
Preparation Methods
The synthesis of 1-Cinnamoyl-5-phenylpyrazolidin-3-one typically involves the reaction of 5-phenylpyrazolidin-3-one with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process
Chemical Reactions Analysis
1-Cinnamoyl-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the cinnamoyl group to a corresponding alcohol.
Substitution: The phenyl and cinnamoyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
1-Cinnamoyl-5-phenylpyrazolidin-3-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cinnamoyl-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit the lipoxygenase and cyclooxygenase pathways, reducing the synthesis of pro-inflammatory mediators. This inhibition is achieved through the compound’s binding to the active sites of these enzymes, blocking their catalytic activity . Additionally, its antioxidant properties help mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
Comparison with Similar Compounds
1-Cinnamoyl-5-phenylpyrazolidin-3-one can be compared with other similar compounds, such as:
1-Phenyl-3-pyrazolidinone: Known for its anti-inflammatory and antioxidant properties, this compound shares a similar pyrazolidinone core but lacks the cinnamoyl group.
5-Phenylpyrazolidin-3-one: This compound serves as a precursor in the synthesis of this compound and exhibits different chemical reactivity due to the absence of the cinnamoyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-phenyl-1-[(E)-3-phenylprop-2-enoyl]pyrazolidin-3-one |
InChI |
InChI=1S/C18H16N2O2/c21-17-13-16(15-9-5-2-6-10-15)20(19-17)18(22)12-11-14-7-3-1-4-8-14/h1-12,16H,13H2,(H,19,21)/b12-11+ |
InChI Key |
QQGILYVDLXDAMM-VAWYXSNFSA-N |
Isomeric SMILES |
C1C(N(NC1=O)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N(NC1=O)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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